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Compound of Interest |

[(Pyridin-4-ylmethyl)-amino]-acetic
Compound Name:

acid
CAS No.: 88720-65-4
Cat. No.: B1317158

Get Quote

Characterization of [(Pyridin-4-yImethyl)-amino]-
acetic acid as a Zinc-Binding Scaffold
Abstract & Scientific Rationale

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands
(<300 Da) that bind to biological targets with high ligand efficiency (LE). [(Pyridin-4-ylmethyl)-
amino]-acetic acid (also known as N-(4-pyridylmethyl)glycine) represents a "privileged
scaffold" in medicinal chemistry due to its ability to act as a bidentate or tridentate ligand for
transition metals (Zn2+, Cu?*, Fe2*).

This Application Note details the protocol for characterizing this compound as a competitive
inhibitor of Zinc-dependent Metalloproteases (MMPS). The pyridine nitrogen and the amino-
carboxylate backbone mimic the coordination geometry required to chelate the catalytic zinc
ion within the enzyme's active site.
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Key Mechanistic Insight: Unlike bulkier hydroxamic acid inhibitors, this fragment binds with
lower affinity but higher specificity potential when optimized. The protocols below address the
specific challenges of screening weak-affinity chelators, particularly the interference of buffer

components.

Property Specification

IUPAC Name 2-[(pyridin-4-yImethyl)amino]acetic acid

Molecular Weight 166.18 g/mol

Solubility Soluble in water (Zwitterionic character), DMSO
~4.2 (Carboxylate), ~8.5 (Amine), ~5.2

pKa Values (Pyridine)

Storage -20°C, desiccated.[1] Hygroscopic.

Stock Solution Preparation:

Weigh 1.66 mg of powder.

Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock.

Sonicate for 30 seconds to ensure complete dissolution.

Note: Avoid aqueous stock solutions for long-term storage to prevent potential hydrolysis or
microbial growth.

Workflow Visualization

The following diagram outlines the logical flow from fragment preparation to hit validation,
highlighting the critical "Go/No-Go" decision points based on binding kinetics and enzymatic
inhibition.
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Figure 1: Fragment screening workflow. The compound is first validated for solubility, then
screened for direct binding (SPR) before functional validation (FRET).

Protocol 1: Surface Plasmon Resonance (SPR) Binding
Assay

Obijective: To determine the dissociation constant (

) of the fragment against a target metalloprotein (e.g., MMP-12 or Carbonic Anhydrase). SPR is
preferred over thermal shift assays for this fragment due to its rapid on/off rates.

Materials
e Sensor Chip: CM5 (Carboxymethylated dextran).

e Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NacCl, 0.05% Surfactant P20, pH 7.4.
o Target Protein: Recombinant MMP-12 (Catalytic Domain).

» Reference: Flow cell 1 (activated/deactivated without protein).

Experimental Steps

e Immobilization:
o Activate surface with EDC/NHS (1:1) for 7 minutes.
o Inject MMP-12 (20 pg/mL in 10 mM Sodium Acetate, pH 5.0) to reach ~2000 RU.

o Critical: Do not over-immobilize; high density can cause steric hindrance for small
fragments.
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o Block with 1 M Ethanolamine-HCI.

e Sample Preparation:

o Dilute the 10 mM DMSO stock into Running Buffer to generate a concentration series: 0,
10, 31.6, 100, 316, 1000 pM.

o DMSO Matching: Ensure all samples and running buffer contain exactly 1% DMSO to
prevent bulk refractive index jumps.

« Injection Cycle (Single Cycle Kinetics):
o Flow Rate: 30 pL/min.
o Contact Time: 60 seconds.
o Dissociation Time: 60 seconds.

o Note: Regeneration is usually not required for fragments due to fast dissociation. If
needed, use a 15-second pulse of 10 mM Glycine-pH 9.5 (mild base disrupts the pyridine-
zinc interaction).

o Data Analysis:
o Zero-adjust and reference-subtract sensorgrams.
o Fit data to a 1:1 Steady State Affinity model (Plot

vs. Concentration).

o Expectation: As a fragment, the

will likely be in the high micromolar range (100-500 pM).

Protocol 2: FRET-Based Enzymatic Inhibition Assay

Objective: To confirm that the binding observed in SPR results in functional inhibition of the
metalloprotease.
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Scientific Integrity Check (The "EDTA Trap")

WARNING: Standard protease assay buffers often contain EDTA or EGTA to prevent
aggregation. You must EXCLUDE strong chelators from this assay. The fragment competes
with the enzyme for the Zinc ion. If EDTA is present, it will strip the Zinc, inactivating the
enzyme independently of your compound, leading to false positives.

Materials

e Assay Buffer: 50 mM Tris-HCI (pH 7.5), 150 mM NacCl, 10 mM CaClz, 0.05% Brij-35, 10 uM
ZnClz.

e Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH:z (Fluorogenic MMP substrate).
e Enzyme: MMP-12 (1 nM final concentration).

e Compound: [(Pyridin-4-yImethyl)-amino]-acetic acid (dilution series).

Step-by-Step Methodology

o Plate Setup: Use a black, low-binding 384-well plate.
e Enzyme Addition:

o Add 10 pL of Enzyme Solution (2 nM in Assay Buffer) to wells.

o Include "No Enzyme" control (Background) and "No Inhibitor" control (100% Activity).
e Compound Incubation:

o Add 20 nL of compound (via Acoustic Dispenser or pin tool) to the enzyme.

o Incubate for 30 minutes at Room Temperature (RT). This allows the pyridine-glycine motif
to equilibrate with the active site Zinc.

e Substrate Initiation:
o Add 10 pL of Substrate Solution (10 uM in Assay Buffer). Final Volume = 20 pL.

¢ Kinetic Readout:
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o Measure Fluorescence immediately (

nm,
nm).

o Read every 60 seconds for 45 minutes.

Data Processing

¢ Calculate the slope (RFU/min) for the linear portion of the reaction.
* Normalize data:

¢ Plot % Inhibition vs. Log[Compound] to determine

Mechanistic Visualization

The following diagram illustrates the proposed bidentate coordination mechanism of the
fragment within the metalloprotein active site.

[(Pyridin-4-yImethyl)-amino]-acetic acid

Pyridine N
(Coordination)/ (Coordination)

Active Site Zinc (Zn++)

Click to download full resolution via product page
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Figure 2: Proposed bidentate chelation mode. The pyridine nitrogen and carboxylate oxygen
displace the catalytic water molecule bound to the Zinc ion.

Troubleshooting & Optimization

Issue Probable Cause Solution

) Check substrate purity; ensure
) ) Substrate degradation or
High Background Signal compound does not fluoresce
autofluorescence.
at 393 nm.

The pyridine nitrogen (pKa
o ) ~5.2) must be unprotonated to

No Inhibition observed pH mismatch. _ _
bind Zn. Ensure Buffer pH is >

7.0.

_ . Add 0.01% Triton X-100; spin
Aggregation / Promiscuous

Steep Hill Slope (> 2.0) bindi down compound stocks to
inding.
g remove precipitates.

) . ) Perform a "Solvent Correction"
SPR Signal Drifting DMSO mismatch. .
cycle in the SPR software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-Pivaloylglycine | Amino Acid Derivatives | 23891-96-5 | Invivochem [invivochem.com]

e 2.88720-65-4 CAS MSDS (Glycine, N-(4-pyridinylmethyl)- (9Cl)) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

¢ To cite this document: BenchChem. [Application Note: Fragment-Based Screening of
Metalloprotein Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317158/docs#application-note-fragment-based-
screening-of-metalloprotein-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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